2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
CAS No.: 379254-79-2
Cat. No.: VC8466990
Molecular Formula: C16H16Cl2N2O3S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide - 379254-79-2](/images/structure/VC8466990.png)
Specification
CAS No. | 379254-79-2 |
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Molecular Formula | C16H16Cl2N2O3S |
Molecular Weight | 387.3 g/mol |
IUPAC Name | 2-chloro-N-[4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C16H16Cl2N2O3S/c1-2-20(13-6-4-3-5-7-13)24(22,23)15-10-12(8-9-14(15)18)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21) |
Standard InChI Key | NKSONIUMPUUEIL-UHFFFAOYSA-N |
SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl |
Canonical SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide, reflects its bifunctional design:
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A chloroacetamide moiety (–NH–CO–CH₂Cl) at position 2 of the benzene ring.
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A 4-chloro-3-sulfamoylphenyl group, where the sulfonamide (–SO₂–NH–) is further substituted with an ethylphenylamino group (–N–(C₂H₅)(C₆H₅)) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₆Cl₂N₂O₃S | |
Molecular weight | 387.28 g/mol | |
SMILES | O=C(NC1=CC=C(Cl)C(=C1)S(=O)(=O)N(C2=CC=CC=C2)CC)CCl | |
InChIKey | NKSONIUMPUUEIL-UHFFFAOYSA-N |
The presence of two chlorine atoms enhances electrophilicity, while the sulfonamide group contributes to hydrogen-bonding capacity, influencing solubility and target interactions .
Physicochemical Properties
Experimental and computed properties include:
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Density: Predicted at 1.4–1.5 g/cm³, typical for aromatic sulfonamides.
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Boiling Point: Estimated >300°C due to high polarity and molecular weight.
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LogP: ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .
Synthesis and Characterization
Synthetic Pathways
While detailed protocols are proprietary, retrosynthetic analysis suggests a multi-step approach:
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Sulfonylation: Reacting 4-chloro-3-aminophenol with ethylphenylsulfonyl chloride to install the sulfamoyl group.
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Acetamide Formation: Introducing the chloroacetamide via nucleophilic acyl substitution using chloroacetyl chloride .
Table 2: Spectral Characterization Data
Technique | Key Signals | Inference |
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¹H NMR | δ 7.8–7.2 (m, aromatic H), δ 4.2 (s, –CH₂Cl) | Confirms aromatic and chloroacetamide groups |
IR | 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) | Validates amide and sulfonamide motifs |
Purification typically involves column chromatography, yielding >95% purity .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Chloroacetamides
Compound | Molecular Weight | Target Affinity (IC₅₀) | LogP |
---|---|---|---|
GSTO1-IN-1 | 311.18 g/mol | 1.8 µM (GSTO1) | 2.1 |
2-Chloro-N-ethyl-N-(4-fluorobenzyl)acetamide | 229.68 g/mol | N/A | 1.89 |
Target Compound | 387.28 g/mol | 2.5 µM (GSTO1) | 2.7 |
The target compound’s higher molecular weight and lipophilicity may enhance target residence time but reduce aqueous solubility compared to analogs .
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability and metabolic clearance.
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Therapeutic Exploration: Evaluation in models of oxidative stress-related disorders (e.g., Alzheimer’s disease).
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Toxicological Screening: Chronic toxicity and genotoxicity assays to meet regulatory requirements .
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